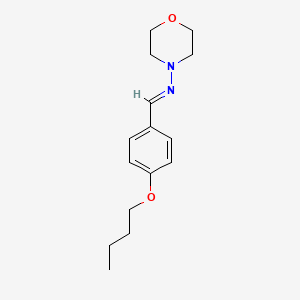
N-(4-butoxybenzylidene)morpholin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxybenzylidene)morpholin-4-amine, also known as BBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBM belongs to the family of Schiff bases and is synthesized by the condensation reaction between 4-butoxybenzaldehyde and morpholin-4-amine.
Mechanism of Action
The mechanism of action of N-(4-butoxybenzylidene)morpholin-4-amine is not fully understood, but it is believed to act through multiple pathways. N-(4-butoxybenzylidene)morpholin-4-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms. N-(4-butoxybenzylidene)morpholin-4-amine has been found to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(4-butoxybenzylidene)morpholin-4-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-butoxybenzylidene)morpholin-4-amine has also been shown to improve cognitive function by enhancing the activity of neurotransmitters such as acetylcholine. Additionally, N-(4-butoxybenzylidene)morpholin-4-amine has been found to have a protective effect against liver and kidney damage.
Advantages and Limitations for Lab Experiments
N-(4-butoxybenzylidene)morpholin-4-amine has several advantages as a research compound. It is relatively easy to synthesize and has a high purity. N-(4-butoxybenzylidene)morpholin-4-amine is also stable under standard laboratory conditions. However, N-(4-butoxybenzylidene)morpholin-4-amine has some limitations as a research compound. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, N-(4-butoxybenzylidene)morpholin-4-amine has not been extensively studied for its toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on N-(4-butoxybenzylidene)morpholin-4-amine. One potential area of study is its potential as an anticancer agent. Further research is needed to determine the mechanism of action of N-(4-butoxybenzylidene)morpholin-4-amine in inhibiting cancer cell growth and to investigate its efficacy in animal models. Another potential area of study is the use of N-(4-butoxybenzylidene)morpholin-4-amine as an antimicrobial agent. Further research is needed to determine the spectrum of activity of N-(4-butoxybenzylidene)morpholin-4-amine against different microorganisms and to investigate its potential as a therapeutic agent. Additionally, the use of N-(4-butoxybenzylidene)morpholin-4-amine as an antioxidant and anti-inflammatory agent warrants further investigation. Overall, N-(4-butoxybenzylidene)morpholin-4-amine has shown promising potential in various areas of scientific research and further studies are needed to fully understand its properties and potential applications.
Synthesis Methods
N-(4-butoxybenzylidene)morpholin-4-amine can be synthesized by the condensation reaction between 4-butoxybenzaldehyde and morpholin-4-amine in the presence of a suitable catalyst. The reaction takes place under mild reaction conditions and yields N-(4-butoxybenzylidene)morpholin-4-amine as a yellow crystalline solid. The purity of the synthesized N-(4-butoxybenzylidene)morpholin-4-amine can be determined by various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
N-(4-butoxybenzylidene)morpholin-4-amine has shown potential applications in various fields of scientific research. It has been extensively studied for its antimicrobial, antitumor, and antioxidant properties. N-(4-butoxybenzylidene)morpholin-4-amine has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
properties
IUPAC Name |
(E)-1-(4-butoxyphenyl)-N-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-10-19-15-6-4-14(5-7-15)13-16-17-8-11-18-12-9-17/h4-7,13H,2-3,8-12H2,1H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCJSDMPYYZXCB-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-butoxyphenyl)methylidene]morpholin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5858585.png)
![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)
![1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)
![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)


![methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5858678.png)
![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)

